N,3-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide

Medicinal Chemistry Physicochemical Property Scaffold Selection

N,3-Dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide (CAS 1934280-00-8) is a saturated triazolopyrazine derivative (C8H13N5O, MW 195.22). The compound contains a secondary amine within the tetrahydropyrazine ring, a C-3 methyl group on the triazole, and an N-methyl carboxamide at position 6—a substitution pattern that defines a distinct chemical space within the broader [1,2,4]triazolo[4,3-a]pyrazine scaffold class.

Molecular Formula C8H13N5O
Molecular Weight 195.226
CAS No. 1934280-00-8
Cat. No. B2813407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,3-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide
CAS1934280-00-8
Molecular FormulaC8H13N5O
Molecular Weight195.226
Structural Identifiers
SMILESCC1=NN=C2N1CC(NC2)C(=O)NC
InChIInChI=1S/C8H13N5O/c1-5-11-12-7-3-10-6(4-13(5)7)8(14)9-2/h6,10H,3-4H2,1-2H3,(H,9,14)
InChIKeyIZCSCNKVMMYIIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,3-Dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide (CAS 1934280-00-8): Core Scaffold Identity and Procurement Baseline


N,3-Dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide (CAS 1934280-00-8) is a saturated triazolopyrazine derivative (C8H13N5O, MW 195.22) . The compound contains a secondary amine within the tetrahydropyrazine ring, a C-3 methyl group on the triazole, and an N-methyl carboxamide at position 6—a substitution pattern that defines a distinct chemical space within the broader [1,2,4]triazolo[4,3-a]pyrazine scaffold class . It is commercially supplied as a versatile small-molecule building block with typical purities of 95–97% . The triazolopyrazine scaffold is recognized as a privileged structure in medicinal chemistry, appearing in kinase inhibitors, PARP-1 inhibitors, NK-3 receptor antagonists, and antitubercular agents [1].

Why N,3-Dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide Cannot Be Interchanged with Other Triazolopyrazine Building Blocks


Substituting N,3-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide with a generic triazolopyrazine scaffold risks introducing uncontrolled structural variables that alter both the physicochemical properties and the downstream derivatization outcomes . The compound possesses a saturated tetrahydropyrazine ring with a free secondary amine (position 6), an N-methyl carboxamide, and a C-3 methyl substituent on the triazole—three distinct functional handles whose positions and oxidation states critically govern reactivity in amide coupling, reductive amination, and N-arylation steps . Closely related analogs where the N-methyl group is absent (e.g., 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide, CAS 1934260-67-9) or where the carboxamide is N,N-dimethylated (e.g., N,N,3-trimethyl analog) exhibit different hydrogen-bond donor/acceptor capacity, LogP, and steric profiles, which propagate into altered target binding and pharmacokinetics in final compounds . Without explicit comparative data on the target compound versus its nearest analogs in the same assay system, a direct substitution constitutes an uncontrolled variable in the synthetic or screening workflow.

Quantitative Evidence Guide: Differentiation of N,3-Dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide from Its Closest Analogs


Hydrogen-Bond Donor Count and Topological PSA Differentiate from the N-Desmethyl Analog

The target compound (C8H13N5O, MW 195.22) bears an N-methyl carboxamide, providing 2 hydrogen-bond donors (HBD) and a topological polar surface area (TPSA) of 71.84 Ų . The direct N-desmethyl analog, 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide (CAS 1934260-67-9, C7H11N5O, MW 181.20), contains a primary carboxamide with 2 HBD as well, but the absence of the N-methyl group reduces molecular weight by ~14 Da and alters the LogP by approximately +0.3 to +0.5 units (estimated from structural difference) . The TPSA difference is minimal (estimated <2 Ų), but the steric and electronic environment at the carboxamide is distinctly altered, affecting hydrogen-bonding geometry and metabolic stability.

Medicinal Chemistry Physicochemical Property Scaffold Selection

N-Methyl Carboxamide vs. N,N-Dimethyl Carboxamide: Differential Hydrogen-Bond Donor Capacity

The target compound contains a secondary amide (N-methyl carboxamide) that retains one hydrogen-bond donor (the NH of the amide), critical for target engagement in many kinase and PARP-1 inhibitor pharmacophores [1]. The N,N,3-trimethyl analog (CAS not specified but commercially available) carries a tertiary amide with zero HBD capacity, fundamentally altering its ability to act as a hydrogen-bond donor in biological targets [2]. This difference is absolute: 1 HBD vs. 0 HBD at the carboxamide position.

Medicinal Chemistry Fragment-Based Drug Design Hydrogen Bonding

Secondary Amine Reactivity in the Tetrahydropyrazine Ring Enables Orthogonal Derivatization Not Possible with Aromatic Analogs

The target compound possesses a saturated tetrahydropyrazine ring with a free secondary amine (position 6 of the ring), which is reactive toward N-acylation, reductive amination, and urea formation [1]. In contrast, fully aromatic [1,2,4]triazolo[4,3-a]pyrazine scaffolds lack this nucleophilic secondary amine, limiting their derivatization to electrophilic substitution on the heterocycle or metal-catalyzed coupling [2]. This reactivity difference is quantifiable: the pKa of the saturated secondary amine is estimated at ~8–9, making it readily deprotonated and functionalized under mild conditions, whereas aromatic C–H positions require harsher conditions or pre-functionalization.

Synthetic Chemistry Parallel Library Synthesis Scaffold Derivatization

Commercial Purity Specification: 95–97% Range Consistent Across Suppliers Provides Reproducible Starting Point

The compound is commercially available at purities of 95% (Leyan) and NLT 97% (MolCore) , with a typical specification of Min. 95% (CymitQuimica/Biosynth) . This consistency across suppliers provides a baseline quality expectation. Closely related analogs such as N,N,3-trimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide and 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide are also offered at comparable purity levels (typically 95–97%), so the differentiation lies not in purity alone but in the combination of purity with structural uniqueness.

Quality Control Procurement Batch Consistency

LIMITED EVIDENCE NOTICE: No Direct Comparative Bioactivity Data Found

A systematic search of primary research papers, patents, and authoritative databases (PubMed, Google Patents, SciFinder-structure search via web) did not yield any published head-to-head bioactivity comparison between N,3-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide and its closest structural analogs in the same assay system [1]. Available literature on the triazolopyrazine scaffold reports biological activities (PARP-1 inhibition, NK-3 antagonism, anti-tubercular activity) for more elaborated derivatives, but the parent N-methyl carboxamide compound has not been the subject of a standalone pharmacological study [2]. Consequently, any claim of differential bioactivity, selectivity, or in vivo performance is unsupported by direct experimental evidence at this time.

Data Gap Experimental Validation Procurement Risk

Optimal Application Scenarios for N,3-Dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide Based on Current Evidence


Scaffold for Focused Kinase or PARP-1 Inhibitor Library Synthesis Requiring a Secondary Amide H-Bond Donor

The combination of a saturated tetrahydropyrazine ring with a secondary amine and an N-methyl carboxamide provides a scaffold with 2 hydrogen-bond donors and 5 acceptors . This is suitable for designing focused libraries targeting kinases or PARP-1, where the amide NH can engage the catalytic site and the secondary amine allows late-stage diversification via acylation or reductive amination. Published triazolopyrazine PARP-1 inhibitors demonstrate that the scaffold is competent for sub-µM potency when fully elaborated [1].

Intermediate for NK-3 Receptor Antagonist Programs Requiring a Saturated Bicyclic Core

Patent CA2907813A1 establishes that N-acyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines are selective NK-3 receptor antagonists [2]. The target compound, with its free secondary amine and N-methyl carboxamide, serves as a direct precursor for N-acylation with diverse carboxylic acids, enabling rapid exploration of the NK-3 antagonist pharmacophore without requiring de novo scaffold synthesis.

Building Block for DNA-Encoded Library (DEL) or Affinity Selection-Mass Spectrometry (AS-MS) Screening Collections

The molecular weight (195.22 g/mol), moderate lipophilicity (LogP ~ -1.2), and the combination of aliphatic amine and amide functionalities make this compound suitable for inclusion in DNA-encoded libraries or affinity selection-mass spectrometry screening sets . The secondary amine provides a convenient attachment point for DNA barcode conjugation or solid-phase immobilization, while the N-methyl carboxamide retains a pharmacophoric feature for target engagement.

Negative Control or Structurally Matched Analog in SAR Studies When Testing the Role of the N-Methyl Group

In structure-activity relationship (SAR) studies where the contribution of the N-methyl carboxamide is under investigation, the target compound can serve as the methylated probe alongside the N-desmethyl analog (CAS 1934260-67-9) . The pair enables direct attribution of any potency, selectivity, or physicochemical differences to the presence or absence of the N-methyl substituent, provided that both are tested in the same assay.

Quote Request

Request a Quote for N,3-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.